![molecular formula C26H30ClN3O B14780515 3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro- is a complex organic compound belonging to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro- typically involves multi-step organic reactions. The process begins with the preparation of the acridine core, followed by the introduction of the chloro and carboxamide groups. The final step involves the attachment of the ethyl(phenylmethyl)amino propyl side chain. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or alcohol.
Substitution: This reaction can replace the chloro group with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro- involves intercalation into DNA, which disrupts the normal function of the DNA and inhibits the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate into DNA is facilitated by its planar structure and aromatic rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-amino-1,2,3,4-tetrahydroacridine: Used in the treatment of Alzheimer’s disease.
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: An antitumor agent.
9-amino-DACA: Another antitumor agent.
Uniqueness
3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro- is unique due to its specific side chain, which enhances its ability to intercalate into DNA and inhibit topoisomerase enzymes. This makes it a promising candidate for further research and development as an anticancer agent .
Propriétés
Formule moléculaire |
C26H30ClN3O |
|---|---|
Poids moléculaire |
436.0 g/mol |
Nom IUPAC |
N-[3-[benzyl(ethyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide |
InChI |
InChI=1S/C26H30ClN3O/c1-2-30(18-19-9-4-3-5-10-19)16-8-15-28-26(31)20-13-14-22-24(17-20)29-23-12-7-6-11-21(23)25(22)27/h3-5,9-10,13-14,17H,2,6-8,11-12,15-16,18H2,1H3,(H,28,31) |
Clé InChI |
YOPQCPNKEFBBFI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=C3CCCCC3=N2)Cl)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine](/img/structure/B14780437.png)
![2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol](/img/structure/B14780442.png)
![[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether](/img/structure/B14780450.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14780453.png)
![2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14780469.png)
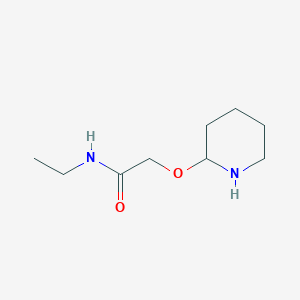
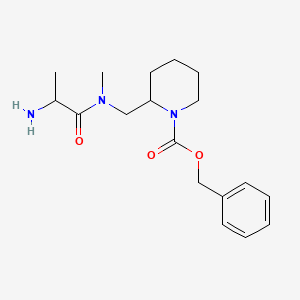
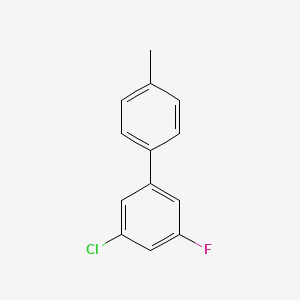

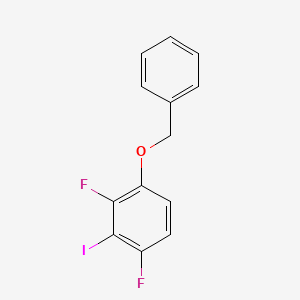
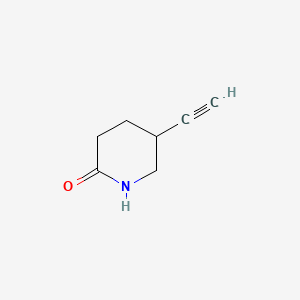
![1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methylbenzyl)-1,7a-dihydrothieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B14780519.png)
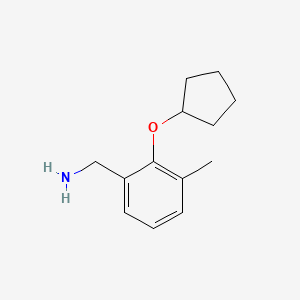
![Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14780526.png)
